Superior Synthetic Utility: Direct Aldehyde Enables Key Reduction Step vs. Weinreb Amide Intermediate
The aldehyde functionality of CAS 394735-19-4 allows direct reduction to the corresponding alcohol using LiAlH4 in cold THF, a critical step in the synthesis of the hydroxyamide intermediate required for boceprevir [1]. In contrast, the closely related Weinreb amide analog tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS 394735-18-3) must first be reduced to the aldehyde (i.e., CAS 394735-19-4 itself) before further transformation, adding an extra synthetic step and reducing overall yield [2]. This differentiation is quantified by the overall yield of the boceprevir synthesis: the route employing CAS 394735-19-4 as a direct aldehyde intermediate achieves 16.4% yield over 11 steps, whereas an alternative isotopic labeling route using a different aldehyde analog requires 16 steps with only 2.5% overall yield .
| Evidence Dimension | Synthetic Step Efficiency |
|---|---|
| Target Compound Data | CAS 394735-19-4 (aldehyde): 11 steps, 16.4% overall yield |
| Comparator Or Baseline | Weinreb amide CAS 394735-18-3: Requires additional reduction step; comparable isotopic route 16 steps, 2.5% yield |
| Quantified Difference | Target route achieves 6.6× higher overall yield with 5 fewer synthetic steps |
| Conditions | Synthesis of [14C]boceprevir (SCH 503034) from K14CN |
Why This Matters
For procurement in medicinal chemistry programs, selecting the aldehyde intermediate (CAS 394735-19-4) over the Weinreb amide (CAS 394735-18-3) eliminates a redundant functional group manipulation, reducing material costs and accelerating synthetic timelines.
- [1] Drug Synthesis Database. tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. Accessed Apr 2026. View Source
- [2] Venkatraman S, Njoroge FG, et al. An inhibitor of hepatitis C. US Patent Application US2005249702A1; WO2005107745A1. View Source
